Cholestan-3alpha-ol
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Overview
Description
Cholestan-3alpha-ol, also known as epi-Coprostanol, is a sterol compound with the molecular formula C27H48O. It is a derivative of cholesterol and is produced endogenously in the body. This compound is notable for its presence in human and animal feces, where it is formed through the action of intestinal microorganisms on cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholestan-3alpha-ol can be synthesized from cholesterol through microbial transformation. The process involves the reduction of cholesterol by specific intestinal microorganisms, which convert it into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation techniques. Cholesterol is subjected to fermentation with specific strains of bacteria that possess the enzymatic capability to reduce cholesterol to this compound .
Chemical Reactions Analysis
Types of Reactions: Cholestan-3alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as chromic acid or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced sterols, and halogenated sterol compounds .
Scientific Research Applications
Cholestan-3alpha-ol has a wide range of applications in scientific research:
Mechanism of Action
Cholestan-3alpha-ol exerts its effects primarily through its involvement in cholesterol homeostasis. It modulates key enzymes and transporters involved in cholesterol synthesis, uptake, and efflux. This regulation helps maintain cellular cholesterol levels and impacts overall lipid metabolism .
Comparison with Similar Compounds
5alpha-Cholestan-3beta-ol: Another derivative of cholesterol, known for inducing gallstone formation in the presence of sodium ions.
Cholestanol: A sterol similar in structure but differing in the position of hydroxyl groups.
Coprostanol: A stereoisomer of Cholestan-3alpha-ol, differing in the configuration of the hydroxyl group.
Uniqueness: this compound is unique due to its specific microbial origin and its distinct role in cholesterol metabolism. Its presence in feces makes it a valuable marker for studying intestinal microbial activity and cholesterol transformation processes .
Properties
CAS No. |
18769-46-5 |
---|---|
Molecular Formula |
C27H48O |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
QYIXCDOBOSTCEI-DSHIFKSRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
5Β-CHOLESTAN-3Α-OL |
Origin of Product |
United States |
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